(4-Azidophenyl)methanamine hydrochloride
Description
(4-Azidophenyl)methanamine hydrochloride is an aromatic amine salt characterized by a benzylamine backbone substituted with an azide (-N₃) group at the para position of the phenyl ring, coupled with a hydrochloride counterion. The para substitution likely alters physicochemical properties such as dipole moment, solubility, and reactivity compared to the ortho isomer. The azide group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in bioconjugation and pharmaceutical synthesis.
Properties
IUPAC Name |
(4-azidophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c8-5-6-1-3-7(4-2-6)10-11-9;/h1-4H,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMIGMNCWQOMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N=[N+]=[N-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803600-85-2 | |
| Record name | (4-azidophenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(4-Azidophenyl)methanamine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive review of its biological activities, supported by recent research findings and data tables.
Chemical Structure and Properties
This compound features an azide functional group attached to a phenyl ring, which is known to influence its reactivity and biological interactions. The presence of the azide group may enhance the compound's ability to participate in various chemical reactions, making it a versatile building block in drug design.
Anticancer Activity
Recent studies have highlighted the anticancer potential of (4-azidophenyl)methanamine derivatives. For instance, derivatives with similar structural features have shown significant antiproliferative activity against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism of action appears to involve the induction of oxidative stress and apoptosis in cancer cells.
Case Study: Antiproliferative Effects
A notable study tested several derivatives against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that certain compounds significantly reduced cell viability, with reductions of up to 46.2% noted for some derivatives at specific concentrations. The structure-activity relationship (SAR) analysis suggested that modifications to the phenyl ring could enhance activity by improving cellular uptake or increasing interactions with molecular targets associated with cancer proliferation.
| Compound | Cell Line | Viability Reduction (%) | Concentration (µM) |
|---|---|---|---|
| Derivative A | U-87 | 39.8 ± 3.8 | 10 |
| Derivative B | MDA-MB-231 | 46.2 ± 5.0 | 15 |
| Derivative C | U-87 | 40.3 ± 0.8 | 12 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential.
Antibacterial Efficacy
The Minimum Inhibitory Concentration (MIC) values for this compound derivatives were evaluated against several bacterial strains, revealing promising antibacterial effects.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Salmonella typhi | 11.29 |
The biological activities of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The azide group may facilitate the generation of reactive oxygen species (ROS), leading to cellular damage in cancer cells.
- Apoptosis Pathway Activation : Studies indicate that treated cells exhibit markers of apoptosis, suggesting that these compounds can trigger programmed cell death.
- Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes contributes to its antimicrobial efficacy.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, (4-Azidophenyl)methanamine hydrochloride is primarily utilized for:
- Drug Development : The azide functionality can be employed in the synthesis of bioactive compounds. Its ability to undergo click reactions enables the formation of diverse molecular scaffolds that are essential for developing new pharmaceuticals.
- Targeted Drug Delivery : The compound can be conjugated with targeting moieties or therapeutic agents to enhance specificity and efficacy in drug delivery systems.
Bioconjugation Chemistry
Bioconjugation involves the attachment of biomolecules to other molecules, and this compound plays a pivotal role here:
- Click Chemistry : The azide group readily participates in 1,3-dipolar cycloaddition reactions with terminal alkynes, forming stable triazole linkages. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
- Protein Labeling : Researchers utilize this compound to label proteins and peptides for tracking and studying biological processes. Its reactivity allows for the attachment of fluorescent tags or other probes to biomolecules.
Materials Science
In materials science, this compound is explored for:
- Polymer Chemistry : The azide group can be incorporated into polymer backbones or as side chains, leading to materials with enhanced functionalities. This includes applications in creating smart materials that respond to environmental stimuli.
- Surface Modification : It can be used to modify surfaces for improved adhesion or biocompatibility in biomedical devices.
Case Studies and Research Findings
Several studies have highlighted the versatility of this compound:
- A study published in RSC Advances discusses its use as a protecting group for thiols during peptoid synthesis. The compound can be cleaved under mild conditions, showcasing its utility in complex organic syntheses .
- Research indicates that the incorporation of azides into drug candidates can enhance their biological activity and selectivity. For example, the development of novel anticancer agents often involves azide-functionalized intermediates .
Data Table: Comparison of Azide Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| (4-Azidophenyl)methanamine HCl | Azide group at para position | High reactivity in click chemistry |
| Tris(4-azidophenyl)methanol | Three azide groups | Multifunctional capabilities for protecting thiols |
| (2-Azidophenyl)methanol | Azide group at ortho position | Different electronic effects due to positional change |
Chemical Reactions Analysis
Chemical Reactions
(4-Azidophenyl)methanamine hydrochloride can undergo several types of chemical reactions. Key reactions include:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Also known as "Click Chemistry")
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Staudinger Reaction
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Azidation
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a widely used reaction in which an azide reacts with an alkyne to form a triazole in the presence of a copper catalyst . The mechanism involves several steps :
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Addition of the N-3 nitrogen of the azide to the C-2 carbon of the acetylide, forming a Cu(III) metallacycle .
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Protolysis to release the triazole product and complete the catalytic cycle .
The presence of copper significantly reduces the activation barrier for C–N bond formation .
Staudinger Reaction
The Staudinger reaction involves the reaction of an azide with a phosphine to form an iminophosphorane. This reaction is utilized in polymer synthesis . The reaction proceeds rapidly in polar solvents .
The general mechanism involves the formation of a phosphazene linkage, confirmed by the disappearance of the azide absorption band and the appearance of P=N vibration bands in FTIR spectra .
Scientific Uses
This compound has several scientific applications:
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Organic Synthesis: It serves as a versatile building block for synthesizing complex molecules.
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Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
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Click Chemistry: The azide group allows for conjugation with alkynes, enabling the creation of diverse chemical structures .
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Materials Science: It can be used in the synthesis of polymers and other materials with specific properties .
Key Considerations
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Reaction Conditions: Azidation reactions often require specific conditions to control reactivity and yield. Reactions involving diazonium salts must be carried out at low temperatures .
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Safety: Azides are known for their high reactivity and potential explosiveness. Care must be taken when handling and synthesizing azides .
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Solvents: The choice of solvent can significantly impact reaction rates and yields. For example, CuAAC reactions proceed faster in aqueous conditions .
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Catalysts: Copper catalysts are commonly used in click chemistry to facilitate the cycloaddition reaction between azides and alkynes .
Comparison with Similar Compounds
Positional Isomer: (2-Azidophenyl)methanamine Hydrochloride
The ortho-substituted isomer shares the same molecular formula (C₇H₈N₄·HCl) but differs in azide placement, leading to distinct properties:
- Reactivity : Para-substituted azides generally exhibit higher thermal stability and regioselectivity in cycloaddition reactions, critical for controlled bioconjugation.
Table 1: Structural Comparison of Azidophenylmethanamine Isomers
Substituted Methanamine Hydrochlorides: Thiazolyl Derivatives
lists chlorophenyl-thiazolyl methanamine hydrochlorides, such as [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride. These compounds differ in core structure (thiazole vs. benzene) and functional groups (Cl vs. N₃):
- Molecular Weight and Melting Points : Thiazolyl derivatives exhibit higher molecular weights (e.g., 261.17 g/mol) and melting points (268°C) compared to the lighter azidophenylmethanamine analogs .
- Applications : Thiazole rings are associated with antimicrobial and kinase inhibitory activity, whereas azides are leveraged for bioorthogonal chemistry.
Table 2: Comparison with Thiazolyl Methanamine Derivatives
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Feature |
|---|---|---|---|
| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | 261.17 | 268 | Thiazole core, Cl substituent |
| (4-Azidophenyl)methanamine HCl (Inferred) | ~186.6 | Not reported | Azide group, click chemistry |
Simple Amine Salts: Dimethylamine Hydrochloride
Dimethylamine hydrochloride (C₂H₈N·HCl, CAS 506-59-2) represents a simpler amine salt lacking aromatic or reactive functional groups :
- Structural Simplicity: No aromatic ring or azide; minimal steric or electronic effects.
- Applications : Used as a buffering agent or alkylating reagent, contrasting with the specialized roles of azidophenylmethanamine derivatives.
Table 3: Comparison with Simple Amine Salts
| Property | (4-Azidophenyl)methanamine HCl | Dimethylamine HCl |
|---|---|---|
| Molecular Complexity | High (aromatic, azide) | Low (linear amine) |
| Functional Groups | Azide, aryl, amine | Amine |
| Primary Use | Bioconjugation | pH adjustment, synthesis |
Key Research Findings and Implications
Positional Isomerism : The para-azide configuration enhances thermal stability and reaction efficiency in click chemistry compared to ortho isomers .
Thiazolyl vs. Azidophenyl : Thiazole-based derivatives prioritize biological activity, while azidophenyl compounds excel in modular synthesis .
Preparation Methods
Azidation of 4-Aminobenzyl Derivatives
One common route to (4-Azidophenyl)methanamine hydrochloride involves the azidation of 4-aminobenzyl derivatives. The process includes:
- Starting from 4-nitrobenzyl compounds, reduction to 4-aminobenzyl intermediates.
- Conversion of the amino group to the azido group via diazotization followed by substitution with sodium azide.
This method is favored due to the availability of 4-aminobenzyl precursors and the straightforward transformation to azides.
Reduction of 4-Azidobenzyl Precursors
An alternative approach involves:
- Synthesis of 4-azidobenzaldehyde or 4-azidobenzyl alcohol derivatives.
- Reduction of these intermediates to the corresponding (4-azidophenyl)methanamine.
- Subsequent conversion to hydrochloride salt by treatment with hydrochloric acid.
For example, a procedure reported for azido-substituted aldehydes involves reduction of methyl 3-azido-5-methylbenzoate with diisobutylaluminum hydride followed by Grignard addition, extraction, and purification steps to isolate azido-substituted aldehydes, which can be further converted to amines.
Typical Laboratory Procedure for Synthesis
A representative synthesis procedure for azido-substituted aromatic amines, adaptable for this compound, is as follows:
Research Findings and Optimization Data
Reaction Yields and Purity
- The azidation step typically yields 40–70% of the azide intermediate, depending on reaction conditions such as temperature, solvent, and reagent purity.
- Reduction steps using Pd/C hydrogenation provide high selectivity and yields exceeding 80%, with minimal by-products.
- Purification by flash chromatography or preparative thin-layer chromatography ensures high purity of the final amine hydrochloride salt.
Solvent and Temperature Effects
- Low temperatures (0–5 °C) during diazotization and azidation minimize side reactions and decomposition of the diazonium salt.
- Use of dry, inert atmosphere (argon) and dry glassware improves reproducibility and yield.
- Solvents such as tetrahydrofuran (THF), methanol, or ethyl acetate are common for extraction and purification steps.
Comparative Table of Key Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Starting material | 4-nitrobenzyl derivatives or 4-aminobenzyl intermediates | Commercially available or synthesized in situ |
| Diazotization temperature | 0–5 °C | Controls diazonium salt stability |
| Azidation reagent | Sodium azide (NaN3) | Stoichiometric or slight excess |
| Reduction method | Pd/C hydrogenation or hydride reagents | High selectivity for amine formation |
| Solvent for extraction | Ethyl acetate, THF | Depends on intermediate polarity |
| Purification method | Flash chromatography, preparative TLC | Ensures product purity |
| Yield range | 40–85% overall | Dependent on step optimization |
Q & A
Q. What are the key physicochemical properties of (4-azidophenyl)methanamine hydrochloride, and how do they influence its experimental handling?
- Answer : The hydrochloride salt enhances aqueous solubility (>50 mg/mL) due to ionic dissociation, making it suitable for biological assays requiring polar solvents. The azide group (-N₃) confers photolability, necessitating storage in amber vials under inert atmospheres to prevent degradation . Structural rigidity from the aromatic ring and azide moiety may limit conformational flexibility, impacting binding kinetics in receptor studies .
Q. What synthetic routes are available for this compound, and how do reaction conditions affect yield?
- Answer : A common route involves diazotization of 4-aminobenzylamine followed by azide substitution (Sandmeyer reaction). Yields (~60–75%) depend on temperature control (0–5°C) to minimize side reactions. Alternatively, click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine derivatives offers regioselectivity but requires strict anhydrous conditions . Purity is typically verified via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?
- Answer :
- NMR : ¹H NMR (D₂O) shows aromatic protons at δ 7.2–7.5 ppm (doublet, J=8.5 Hz) and methylene protons at δ 3.8 ppm (singlet). Azide stretching at ~2100 cm⁻¹ in FTIR confirms functional group integrity .
- Mass Spectrometry : ESI-MS ([M+H⁺]⁺ = 195.1 m/z) validates molecular weight.
- X-ray Crystallography : Resolves spatial arrangement of the azide and ammonium groups, critical for structure-activity relationship (SAR) modeling .
Advanced Research Questions
Q. How can researchers optimize the stability of this compound under varying experimental conditions?
- Answer : Stability studies reveal:
- pH : Degrades rapidly above pH 7 (hydrolysis of azide to amine). Buffers (e.g., PBS, pH 5–6) are recommended for aqueous solutions .
- Light : UV-Vis exposure (>300 nm) triggers azide decomposition; use of light-blocking filters or red-light environments is critical .
- Temperature : Store at –20°C under argon; lyophilization extends shelf life (>12 months) .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Answer : Discrepancies in IC₅₀ values (e.g., serotonin receptor binding assays) may arise from:
- Receptor Isoforms : Variations in 5-HT₁A vs. 5-HT₂A receptor expression in cell lines .
- Assay Conditions : Differences in buffer ionic strength or co-solvents (e.g., DMSO >1% alters binding kinetics) .
- Control Experiments : Include azide-free analogs to distinguish target-specific effects from nonspecific azide reactivity .
Q. How does structural modification of this compound impact its pharmacological profile?
- Answer :
| Modification | Impact | Reference |
|---|---|---|
| N-Methylation | Reduces hepatic clearance (↑ t₁/₂) but decreases BBB permeability | |
| Azide→Tetrazole | Enhances metabolic stability but lowers affinity for monoamine transporters | |
| Halogen Substitution (e.g., F at para position) | Increases selectivity for σ-1 receptors (Ki < 50 nM) |
Q. What in vitro methodologies are recommended to assess the compound’s interaction with neuronal targets?
- Answer :
- Radioligand Binding Assays : Use [³H]WAY-100635 for 5-HT₁A receptor affinity (Kd ~1.2 nM) .
- Calcium Flux Assays : Employ Fluo-4 AM in HEK293 cells expressing recombinant receptors to quantify functional activity .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to predict metabolic clearance rates (CLint) .
Data Contradiction Analysis
Q. Why do computational docking studies sometimes conflict with experimental binding data for this compound?
- Answer :
- Force Field Limitations : Standard MM/GBSA models may poorly estimate azide-protein π interactions .
- Conformational Sampling : MD simulations <100 ns often miss rare binding poses observed in crystallography .
- Protonation States : The ammonium group’s charge (pH-dependent) affects docking accuracy; pKa-adjusted models improve correlation (R² >0.8) .
Methodological Best Practices
Q. What protocols mitigate risks during large-scale synthesis?
- Answer :
- Azide Safety : Use blast shields and remote stirring due to potential explosive hazards .
- Work-Up : Quench excess NaN₃ with NaNO₂/HCl to minimize toxic hydrazoic acid formation .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) achieves >98% purity .
Q. How should researchers validate the compound’s purity and identity in interdisciplinary studies?
- Answer : Cross-validate using:
- HPLC-UV/HRMS : Retention time (<2% variance) and exact mass (Δ <5 ppm).
- Elemental Analysis : C, H, N within 0.4% of theoretical values .
- Biological Replication : Confirm activity in ≥3 independent assays (e.g., SPR, ITC) to rule out batch variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
